![molecular formula C17H17NO4 B5833720 5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)
5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid
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Overview
Description
5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of a hydroxy group at the 5-position and a phenylbutanoyl group attached to the amino group at the 2-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxybenzoic acid and 4-phenylbutanoyl chloride.
Acylation Reaction: The 5-hydroxybenzoic acid undergoes an acylation reaction with 4-phenylbutanoyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 5-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the phenylbutanoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The phenylbutanoyl moiety may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: Known for its role in the synthesis of folic acid.
5-hydroxy-2-aminobenzoic acid: Similar structure but lacks the phenylbutanoyl group.
2-[(4-phenylbutanoyl)amino]benzoic acid: Similar structure but lacks the hydroxy group.
Uniqueness
5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid is unique due to the presence of both the hydroxy and phenylbutanoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-hydroxy-2-(4-phenylbutanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-13-9-10-15(14(11-13)17(21)22)18-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,19H,4,7-8H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOONJWIHBNAPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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